(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
CAS No.: 124863-84-9
VCID: VC0019175
Molecular Formula: C27H38FNO2Si
Molecular Weight: 455.7 g/mol
* For research use only. Not for human or veterinary use.
![(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal - 124863-84-9](/images/no_structure.jpg)
Description | "(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal" is not directly found within the provided search results. However, several results discuss related compounds and research assistant resume information. For instance, one similar compound is (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate . This compound shares structural similarities, including a tert-butyldimethylsilyl group and a fluorophenyl moiety, but differs in the core structure and functional groups . The molecular weight of the compound is 607.8 g/mol . Given the complexity of identifying chemical compounds, a variety of skills and experiences are needed to be a research assistant . A strong research assistant resume should showcase research skills, knowledge of methodologies, and the capacity for independent work . Essential skills include data interpretation and collaborative research techniques . Furthermore, highlighting experience in medical or academic research, proficiency in relevant software (e.g., SPSS or SAS), and any publications or contributions to clinical trials can strengthen a research assistant's application . |
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CAS No. | 124863-84-9 |
Product Name | (E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal |
Molecular Formula | C27H38FNO2Si |
Molecular Weight | 455.7 g/mol |
IUPAC Name | (E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal |
Standard InChI | InChI=1S/C27H38FNO2Si/c1-18(2)25-22(11-10-16-30)24(20-12-14-21(28)15-13-20)23(26(29-25)19(3)4)17-31-32(8,9)27(5,6)7/h10-16,18-19H,17H2,1-9H3/b11-10+ |
Standard InChIKey | KJJYACIUGGXNTO-ZHACJKMWSA-N |
SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC=O |
Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC=O |
Synonyms | (E)-3-[5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-2-propenal; |
PubChem Compound | 14461407 |
Last Modified | Apr 15 2024 |
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